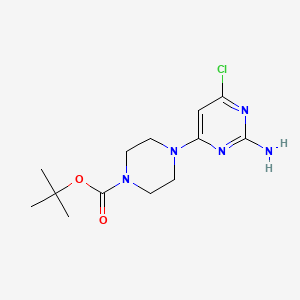








|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH2:9])[N:3]=1.[N:10]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C(N(C(C)C)C(C)C)C>C(O)C>[NH2:9][C:4]1[N:3]=[C:2]([N:13]2[CH2:12][CH2:11][N:10]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14]2)[CH:7]=[C:6]([Cl:8])[N:5]=1
|


|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)N
|
|
Name
|
|
|
Quantity
|
2.044 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
11.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was magnetically stirred in a sealed tube at 80° C. for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
volatiles were removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between ethyl acetate and saturated aqueous sodium carbonate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a crude, white solid
|
|
Type
|
CUSTOM
|
|
Details
|
that was crystallized from hot methanol
|
|
Type
|
FILTRATION
|
|
Details
|
The crystals were collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=CC(=N1)N1CCN(CC1)C(=O)OC(C)(C)C)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.95 g | |
| YIELD: PERCENTYIELD | 68.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |